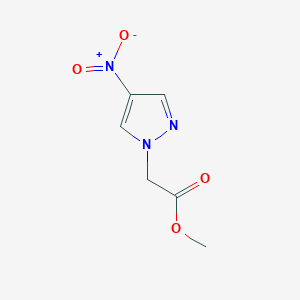

methyl (4-nitro-1H-pyrazol-1-yl)acetate

Übersicht

Beschreibung

“Methyl (4-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 6715-84-0 . It has a molecular weight of 185.14 . The IUPAC name for this compound is methyl (4-nitro-1H-pyrazol-1-yl)acetate .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “methyl (4-nitro-1H-pyrazol-1-yl)acetate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The InChI code for “methyl (4-nitro-1H-pyrazol-1-yl)acetate” is 1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 .

Chemical Reactions Analysis

Pyrazole compounds, including “methyl (4-nitro-1H-pyrazol-1-yl)acetate”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

“Methyl (4-nitro-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It should be stored in a dry environment .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

Methyl (4-nitro-1H-pyrazol-1-yl)acetate, due to its unique structural components, exhibits interesting chemical properties. For instance, Portilla et al. (2007) describe how molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate show a polarized structure and are linked into chains and sheets by hydrogen bonds, suggesting potential applications in molecular self-assembly and crystal engineering (Portilla et al., 2007).

Synthesis and Transformations

The synthesis and transformations of related pyrazole derivatives have been a focus in scientific research. Kormanov et al. (2017) discussed the synthesis of methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate and its nitration to produce related nitropyrazole compounds. This highlights the potential for creating diverse derivatives for various applications (Kormanov et al., 2017).

Application in Energetic Materials

One significant area of application is in the field of energetic materials. Dalinger et al. (2016) established a method for synthesizing nitropyrazole that bears both furazan and trinitromethyl moieties, revealing its promising explosive properties (Dalinger et al., 2016).

Hydrogen Bonding and Cyclization Processes

Understanding the impact of intramolecular hydrogen bonding on reductive cyclization processes in pyrazole derivatives is crucial for their application in chemical synthesis. Szlachcic et al. (2020) analyzed pyrazole derivatives and discussed the role of intramolecular hydrogen bonds in their reactivity, which is essential for developing efficient synthetic pathways (Szlachcic et al., 2020).

Multi-component Reactions and Novel Synthesis

Innovative synthetic methods involving methyl (4-nitro-1H-pyrazol-1-yl)acetate derivatives are also researched. Xiao et al. (2011) described a one-pot, four-component condensation involving a pyrazole derivative for the synthesis of complex organic compounds, showcasing the versatility of these compounds in organic synthesis (Xiao et al., 2011).

Antimicrobial and Biological Activities

Research into the biological activities of pyrazole derivatives includes investigating their antimicrobial properties. Daidone et al. (1992) evaluated the growth inhibitory activity of pyrazole derivatives against various microorganisms, indicating potential applications in developing new antimicrobial agents (Daidone et al., 1992).

Coordination Complexes and Antioxidant Activity

Studies on coordination complexes involving pyrazole derivatives are also notable. Chkirate et al. (2019) synthesized and characterized coordination complexes of pyrazole-acetamide derivatives, demonstrating significant antioxidant activity, which could have implications in medicinal chemistry (Chkirate et al., 2019).

Safety and Hazards

The safety information for “methyl (4-nitro-1H-pyrazol-1-yl)acetate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

The future directions for “methyl (4-nitro-1H-pyrazol-1-yl)acetate” and other pyrazole derivatives involve further exploration of their broad range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets, leading to a broad range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more .

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities .

Biochemical Pathways

Based on the broad range of activities of similar compounds, it can be inferred that multiple pathways might be affected .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, suggesting that the effects at the molecular and cellular levels could be diverse .

Action Environment

Factors such as temperature, ph, and presence of other molecules can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

methyl 2-(4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEADOFDFVOSIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-nitro-1H-pyrazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)

![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)